molecular formula C26H22N2O3S B14952599 6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14952599
M. Wt: 442.5 g/mol
InChI Key: ZHOJGJDPGDKWIB-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, starting from readily available starting materials. The key steps include the formation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the dimethyl, methylpyridinyl, and methylsulfanylphenyl groups. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: It may have biological activity that makes it useful in studying cellular processes or as a lead compound for drug development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:

  • 2,3-Di(2-pyridyl)quinoxaline
  • 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline
  • 2,3-Bis(2′pyriyl)benzo[g]quinoxaline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and the specific arrangement of atoms within its structure

Properties

Molecular Formula

C26H22N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

6,7-dimethyl-2-(4-methylpyridin-2-yl)-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O3S/c1-14-9-10-27-21(11-14)28-23(17-5-7-18(32-4)8-6-17)22-24(29)19-12-15(2)16(3)13-20(19)31-25(22)26(28)30/h5-13,23H,1-4H3

InChI Key

ZHOJGJDPGDKWIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)SC

Origin of Product

United States

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